

# indeno[2,1-b]indole bond lengths X-ray crystallography analysis

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## Compound Focus: Indeno[2,1-b]indole

CAS No.: 206-72-4

Cat. No.: S8989752

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## Experimentally Determined Bond Lengths

The table below summarizes key bond lengths obtained from the crystal structure of the potent CK2 inhibitor **5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione** (compound **4p**), which features an indeno[1,2-b]indole core [1].

Bond Location (in fused ring system)	Bond Length (Å)	Significance / Role in Protein Binding
Lactam C=O (position 10)	Not precisely stated	Key interaction: hydrogen-bonded to a structural water molecule in the CK2α ATP-binding site [1].
Lactam C=O (position 9)	Not precisely stated	Key interaction: hydrogen-bonded to a structural water molecule in the CK2α ATP-binding site [1].
Hydrophobic core	Standard aromatic/quinoidal	Stabilizes the flat, hydrophobic structure; fits the narrow, hydrophobic ATP-binding site of CK2α [1].

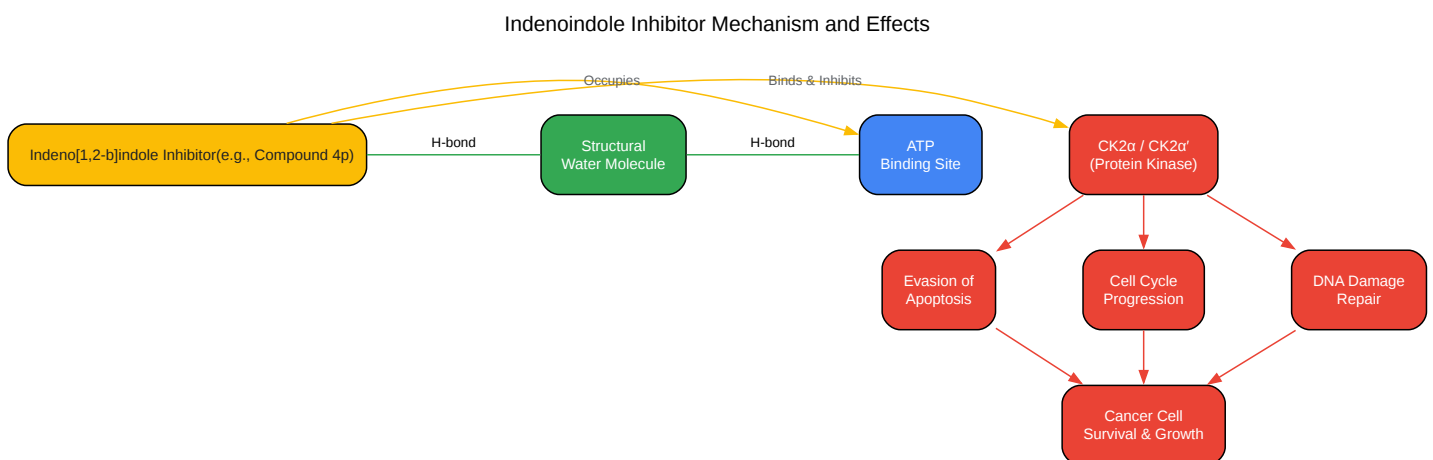
## Experimental Protocol for X-ray Crystallography

The bond length data was generated through a standard protein-ligand co-crystallization experiment. Here is the detailed methodology [1]:

- **Protein Purification and Complex Formation:** The catalytic subunits of human protein kinase CK2 (CK2 $\alpha$  and CK2 $\alpha'$ ) were expressed and purified.
- **Co-crystallization:** The protein was mixed with the indeno[1,2-b]indole inhibitor (compound **4p**) to form a complex. This complex was then crystallized using the vapor-diffusion method.
- **Data Collection and Structure Determination:** X-ray diffraction data were collected from the frozen crystals. The structures of CK2 $\alpha$  and CK2 $\alpha'$  in complex with **4p** were solved and refined.
  - **Structure Deposition:** The atomic coordinates were deposited in the Protein Data Bank (PDB) under accession codes **5M4U** (for CK2 $\alpha$ ) and **5M56** (for CK2 $\alpha'$ ). Researchers can access these files to obtain the complete set of atomic coordinates, including all bond lengths and angles for the ligand.

## Structure-Activity Relationship and Biological Pathway

The unique binding mode of the indeno[1,2-b]indole scaffold to its biological target is crucial for its function. The following diagram illustrates this binding interaction and its downstream effects.



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Diagram of the indeno[1,2-b]indole inhibitor's binding mode and its effect on cancer-associated pathways.

## Key Insights for Drug Development

- **Scaffold Versatility:** The indeno[1,2-b]indole core is a privileged structure. Modifications, such as replacing the ketone group with a phenol, can shift selectivity from CK2 to the breast cancer resistance protein **ABCG2**, making it a promising scaffold for polypharmacology or overcoming multidrug resistance [2].
- **Electronic Properties:** Theoretical studies on related fused systems (like diarenoindacenes) show that antiaromatic character and diradical nature can significantly influence electronic structures, which in turn affects conductance and optoelectronic properties [3]. This is a key consideration when designing molecules for specific electronic or material applications.

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## References

1. Unexpected Binding Mode of a Potent Indeno[1,2-b]indole ... [pmc.ncbi.nlm.nih.gov]
2. Phenolic indeno[1,2-b]indoles as ABCG2-selective potent ... [pmc.ncbi.nlm.nih.gov]
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To cite this document: Smolecule. [indeno[2,1-b]indole bond lengths X-ray crystallography analysis].

Smolecule, [2026]. [Online PDF]. Available at:

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